2-(3,4-Dimethoxyphenyl)-7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
2-(3,4-Dimethoxyphenyl)-7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes both methoxy and ethoxy functional groups, as well as a triazolopyrimidine core
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-5-32-16-9-6-14(7-10-16)20-19(21(24)29)13(2)25-23-26-22(27-28(20)23)15-8-11-17(30-3)18(12-15)31-4/h6-12,20H,5H2,1-4H3,(H2,24,29)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIJWCQAFXIXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-ethoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate compounds. These intermediates then undergo cyclization with hydrazine derivatives to form the triazolopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow chemistry or batch processing. The use of metal-free catalysts and mild reaction conditions is often preferred to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazolopyrimidine core can be reduced under specific conditions to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-diabetic agent due to its ability to interact with specific molecular targets involved in glucose metabolism.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel organic semiconductors and optoelectronic materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism by which 2-(3,4-Dimethoxyphenyl)-7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine core but differ in their substituent groups and overall structure.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles:
Uniqueness
The uniqueness of 2-(3,4-Dimethoxyphenyl)-7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Biological Activity
The compound 2-(3,4-Dimethoxyphenyl)-7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide , with the CAS number 538320-69-3 , is a synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 435.5 g/mol
- Structure : The compound features a triazolopyrimidine core substituted with dimethoxy and ethoxy phenyl groups.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Modulation of Receptors : The compound has shown potential as a modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. These receptors are implicated in cognitive functions and neuroprotection.
- Inhibition of Enzymatic Activity : Research indicates that compounds similar to this one can inhibit certain enzymes involved in cancer cell proliferation and survival.
Anticancer Activity
Several studies have evaluated the anticancer potential of similar compounds, suggesting that they may exhibit significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : In vitro studies demonstrated that related triazolopyrimidine derivatives inhibited the growth of cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC values ranging from 2.43 to 14.65 µM .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 1 | MDA-MB-231 | 2.43 |
| 2 | HepG2 | 4.98 |
Neuroprotective Effects
The compound's interaction with nAChRs suggests potential neuroprotective effects:
- Allosteric Modulation : Research indicates that similar compounds act as positive allosteric modulators of α7 nAChRs, enhancing receptor activity in the presence of agonists like acetylcholine .
Case Studies and Research Findings
-
Study on Receptor Modulation :
A study found that compounds with structural similarities to our target compound enhanced the modulation of α7 nAChRs in frog oocytes, indicating a potential role in cognitive enhancement or neuroprotection . -
Cytotoxicity Screening :
A series of derivatives were screened for anticancer activity against multiple cell lines. Compounds exhibiting higher selectivity for cancer cells over non-cancerous cells were identified for further development . -
Microtubule Disruption :
Some derivatives were noted for their ability to disrupt microtubule assembly at concentrations as low as 20 µM, indicating their potential as chemotherapeutic agents targeting the cytoskeleton .
Q & A
Q. Example optimization table :
| Condition | Yield (%) | Sustainability Metric |
|---|---|---|
| TMDP in water:ethanol | 92 | Low E-factor (0.3) |
| Piperidine in DCM | 78 | High E-factor (2.1) |
| E-factor = waste (kg) / product (kg) |
What analytical techniques are critical for characterizing this compound?
Q. Advanced
- NMR spectroscopy : Confirms substituent positions (e.g., methoxy/ethoxy) via chemical shifts (δ 3.8–4.3 ppm for OCH2CH3) .
- X-ray crystallography : Resolves dihydro-pyrimidine ring conformation and hydrogen-bonding networks (e.g., tetrahydrotriazolo-pyrimidine derivatives) .
- HPLC-MS : Detects impurities (<0.5%) and validates molecular weight (e.g., [M+H]+ at m/z 475.2) .
How can researchers address contradictions in biological activity data across studies?
Advanced
Discrepancies often arise from substituent variability or assay conditions . Methodological approaches include:
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., bromo vs. methoxy substituents) to isolate activity-contributing groups .
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
- Meta-analysis : Cross-reference datasets from multiple studies to identify trends (e.g., dimethoxyphenyl groups correlate with kinase inhibition) .
Q. Example SAR table :
| Substituent (Position) | Biological Activity (IC50, μM) |
|---|---|
| 4-Ethoxyphenyl (7) | 0.45 (EGFR inhibition) |
| 4-Chlorophenyl (7) | 1.20 (EGFR inhibition) |
| Lower IC50 indicates higher potency |
What mechanistic hypotheses explain the compound’s interaction with biological targets?
Advanced
Proposed mechanisms include:
- Enzyme inhibition : The triazolo-pyrimidine core acts as a ATP-mimetic, binding to kinase active sites (e.g., EGFR) via hydrogen bonds with conserved residues (e.g., Lys721) .
- Receptor modulation : Ethoxy/methoxy groups engage in hydrophobic interactions with allosteric pockets (e.g., GPCRs) .
Validation methods : - Molecular docking : Predict binding poses using AutoDock Vina (e.g., ΔG = -9.2 kcal/mol for EGFR) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd = 0.38 μM) .
How do researchers mitigate challenges in scaling up synthesis for preclinical studies?
Advanced
Key strategies :
- Flow chemistry : Enhances reproducibility and reduces reaction time (e.g., 30-minute residence time vs. 12 hours batch) .
- Catalyst immobilization : Silica-supported TMDP improves recovery (>95% after 5 cycles) .
- Quality-by-design (QbD) : DOE (Design of Experiments) optimizes parameters (temperature, stoichiometry) to meet ICH Q11 guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
